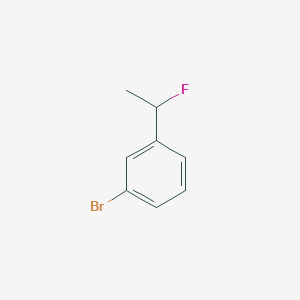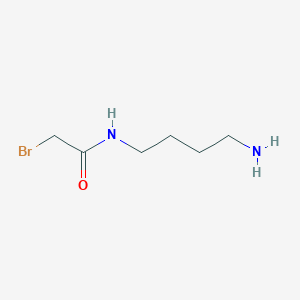![molecular formula C14H21N3O4 B13195460 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a pyrrolidine moiety and a tert-butoxycarbonyl protecting group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
準備方法
The synthesis of 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrrolidine moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Protection with tert-butoxycarbonyl group: The tert-butoxycarbonyl group is added to protect the amine functionality during subsequent reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and rigorous quality control measures.
化学反応の分析
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
類似化合物との比較
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid: This compound features a piperidine ring instead of a pyrrolidine ring, which may influence its chemical properties and applications.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C14H21N3O4 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
3-methyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-9-11(12(18)19)8-17(15-9)10-5-6-16(7-10)13(20)21-14(2,3)4/h8,10H,5-7H2,1-4H3,(H,18,19) |
InChIキー |
FQMITJVUYFPMIO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C(=O)O)C2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
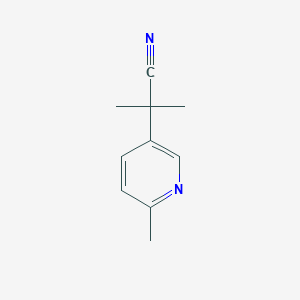
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
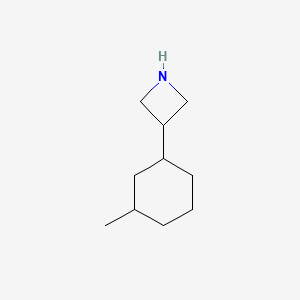
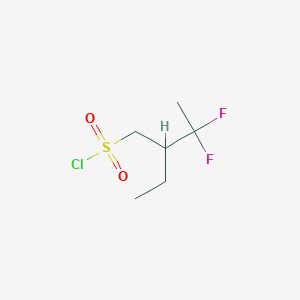
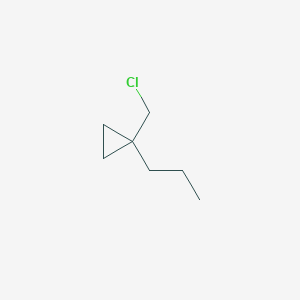


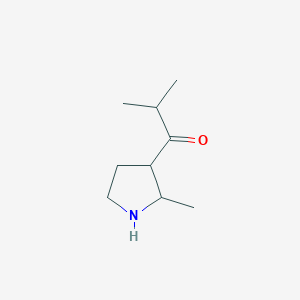
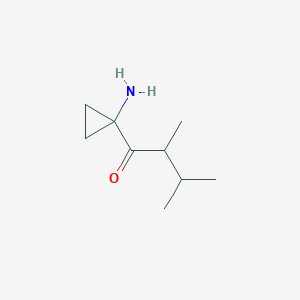
![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)

